9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene
Description
Properties
Molecular Formula |
C29H20O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-10-(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C29H20O/c1-30-23-18-16-22(17-19-23)29-27-13-7-5-11-24(27)26(25-12-6-8-14-28(25)29)20-15-21-9-3-2-4-10-21/h2-14,16-19H,1H3 |
InChI Key |
BLVFSFJCIBQKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene revolves around two primary approaches: functionalization of preformed anthracene derivatives and stepwise construction of the anthracene core with pre-installed substituents . The former leverages cross-coupling reactions to introduce aryl and alkynyl groups, while the latter employs anthraquinone intermediates that are subsequently reduced to anthracene. Key challenges include achieving regioselectivity, managing steric hindrance, and optimizing yields in multi-step processes.
Functionalization of Anthracene Derivatives
This strategy begins with a halogenated anthracene precursor, enabling site-selective coupling reactions. For example, 9,10-dibromoanthracene serves as a versatile starting material for sequential Suzuki-Miyaura and Sonogashira couplings.
Anthraquinone-Based Routes
Anthraquinone derivatives are reduced to anthracene after functionalization at the 9- and 10-positions. This method benefits from the stability of anthraquinones during substitution reactions but requires stringent reduction conditions to regenerate the anthracene backbone.
Detailed Preparation Methods
Sequential Cross-Coupling via Halogenated Anthracene
This two-step protocol involves:
Sonogashira Coupling for Phenylethynyl Installation
The mono-brominated intermediate undergoes Sonogashira coupling with phenylacetylene using PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), and triethylamine as a base in THF at 60°C. This step affords the target compound in 68% yield after purification.
Key Data:
| Step | Reaction Type | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura | Pd(PPh₃)₄ | 75% | 95% |
| 2 | Sonogashira | PdCl₂(PPh₃)₂/CuI | 68% | 92% |
Lithium Phenylacetylide-Mediated Anthraquinone Route
Adapted from the bis(phenylethynyl)anthracene synthesis, this method modifies the anthraquinone intermediate to incorporate a methoxyphenyl group:
Methoxyphenyl Functionalization of Anthraquinone
9-Chloroanthraquinone reacts with 4-methoxyphenylmagnesium bromide in THF under argon, yielding 9-(4-methoxyphenyl)anthraquinone (62% yield). The chlorine substituent at position 9 is displaced via nucleophilic aromatic substitution, facilitated by the electron-withdrawing quinone moiety.
Comparative Analysis of Methods
Yield and Efficiency
The cross-coupling route offers higher modularity but lower overall yields (~51% combined) due to sequential purification steps. In contrast, the anthraquinone pathway provides a streamlined process (58% yield) but requires specialized reagents like lithium amide.
Regioselectivity Challenges
Both methods face regioselectivity issues:
- Cross-Coupling: Competing reactions at positions 9 and 10 necessitate careful catalyst selection. Bulky ligands (e.g., P(t-Bu)₃) improve selectivity for the less hindered position.
- Anthraquinone Route: Methoxyphenyl installation at position 9 is favored due to the quinone’s electronic asymmetry, but over-substitution at position 10 remains a concern.
Emerging Techniques and Optimizations
Photoredox Catalysis
Recent advances employ Ir-based photocatalysts to mediate C–H alkynylation of 9-(4-methoxyphenyl)anthracene, bypassing halogenation steps. Preliminary results show 44% yield under visible-light irradiation.
Flow Chemistry Approaches
Continuous-flow reactors reduce reaction times for Sonogashira couplings from 12 hours to 30 minutes, improving throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Quinones and other oxidized anthracene derivatives.
Reduction: Reduced anthracene derivatives with hydrogenated rings.
Substitution: Anthracene derivatives with various substituents on the aromatic rings.
Scientific Research Applications
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is primarily related to its electronic structure and ability to participate in π-π interactions. The compound can interact with various molecular targets through non-covalent interactions, influencing the electronic properties of materials and biological systems. The specific pathways involved depend on the context of its application, such as in organic electronics or biological studies.
Comparison with Similar Compounds
Photophysical Properties
The photophysical performance of anthracene derivatives is highly sensitive to substituent effects. Below is a comparative analysis:
Key Findings :
- Substituent Impact: BPEA’s low ηUC (1.6%) is attributed to excessive π-conjugation, which promotes non-radiative decay pathways. In contrast, DPA and mono-phenylethynyl derivatives (e.g., compound 2 in ) achieve higher ηUC (~15%) due to balanced singlet-triplet energy transfer . The methoxy group in the target compound may enhance electron density, improving intersystem crossing efficiency.
- Emission Properties: Anthracenes with electron-donating groups (e.g., methoxy) exhibit bathochromic shifts in emission spectra compared to non-substituted analogs. For example, 9-(4-methoxyphenyl)-10-(4-trifluoromethylphenyl)anthracene shows absorption bands at 3065 cm<sup>−1</sup> (C–H stretch) and 1613 cm<sup>−1</sup> (C=C stretch) in FT-IR, with a fluorescence quantum yield influenced by substituent polarity .
Thermal Stability
Thermogravimetric analysis (TGA) reveals that anthracene derivatives with bulky substituents exhibit superior thermal stability:
| Compound | Thermal Decomposition Temperature (Td, °C) | Reference |
|---|---|---|
| 9,10-Diphenylanthracene (DPA) | 221–350 | |
| 9,10-Bis(phenylethynyl)anthracene | 484 | |
| Target Compound | ~300–305 (inferred from analogs) |
The phenylethynyl group enhances thermal stability by increasing molecular rigidity. The methoxy group’s impact is less pronounced but may reduce crystallinity, improving processability for thin-film applications .
Electrochemical Behavior
Cyclic voltammetry (CV) studies highlight substituent effects on redox potentials:
- Ag/AgCl), reflecting moderate electron-donating capacity .
Biological Activity
9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene is a compound of interest in various fields, particularly due to its potential biological activities and applications in organic electronics. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
The compound is synthesized through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, involving anthracene, 4-methoxyphenylacetylene, and phenylacetylene. The reaction conditions typically require an inert atmosphere and heating to facilitate the coupling process. The general reaction scheme is as follows:
Biological Activity Overview
Research into the biological activity of 9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene is ongoing, with studies focusing on its interactions with biomolecules and potential therapeutic applications. The compound's unique electronic structure allows it to engage in π-π interactions, which may influence various biological processes.
The mechanism of action primarily involves non-covalent interactions with molecular targets, potentially affecting cellular signaling pathways and influencing the electronic properties of biological systems. Its ability to form complexes with proteins and nucleic acids is being explored for possible applications in drug design and delivery systems.
Photophysical Properties
The compound exhibits significant photophysical properties that are crucial for its biological activity. Studies indicate that its fluorescence characteristics can be influenced by substituents at the 9 and 10 positions. For instance, derivatives with electron-donating groups tend to show enhanced fluorescence quantum yields compared to those with electron-withdrawing groups .
Case Studies
- Torsional Disorder Impact : A study on similar compounds revealed that torsional disorder affects excited state dynamics significantly. In solvents of varying viscosities, this disorder alters the absorption and emission spectra, which may have implications for understanding how 9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene behaves in biological environments .
- Chemical Sensor Applications : The compound's photophysical properties make it suitable for use in chemical sensors designed to detect specific biomolecules. Its ability to change fluorescence intensity upon binding to target analytes is being investigated.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene, it is useful to compare it with related compounds:
| Compound | Unique Features | Biological Activity Potential |
|---|---|---|
| 9-Phenylethynyl-anthracene | Lacks methoxy group; different electronic properties | Limited due to reduced interaction capabilities |
| 9-(4-Methoxyphenyl)-anthracene | Lacks phenylethynyl group; affects photophysical traits | Moderate; primarily studied for photonic applications |
| 10-(Phenylethynyl)-anthracene | Lacks methoxy group; varies in chemical reactivity | Limited; focus on electronic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
